molecular formula C22H18FN5O B2798521 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide CAS No. 921102-22-9

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

Cat. No. B2798521
CAS RN: 921102-22-9
M. Wt: 387.418
InChI Key: HHPPRWOWESEPQE-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with common chemicals, and stability .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Researchers have synthesized various derivatives of compounds structurally similar to the specified chemical, focusing on their anti-inflammatory activity. For instance, Sunder and Maleraju (2013) synthesized derivatives by reacting pyrazole with substitutions at specific positions, assessing their anti-inflammatory effects. Among these, some compounds showed significant to moderate anti-inflammatory activity, highlighting the potential therapeutic applications of such chemicals (Sunder & Maleraju, 2013).

Antipsychotic Potential

Compounds with structures bearing resemblance, particularly those incorporating pyrazole and tetrazole moieties, have been evaluated for antipsychotic effects. A study by Wise et al. (1987) explored the synthesis and pharmacological evaluation of a series, identifying compounds with antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a key target in antipsychotic drug action. This suggests the potential for compounds with similar structures to serve as novel antipsychotic agents without the dopaminergic side effects common to many current treatments (Wise et al., 1987).

Anticancer Activity

Derivatives structurally related to the specified compound have also been synthesized and evaluated for their anticancer properties. For example, the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their investigation against certain cancer cell lines highlighted the potential for selective cytotoxicity. One such compound demonstrated high selectivity and a considerable apoptosis percentage among tested cells, pointing towards the utility of these derivatives in developing targeted cancer therapies (Evren et al., 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O/c23-18-12-7-13-19(14-18)28-20(25-26-27-28)15-24-22(29)21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,21H,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPPRWOWESEPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

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